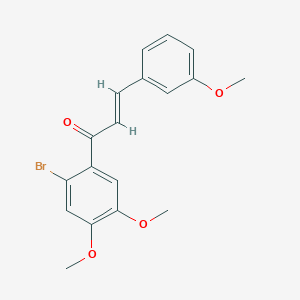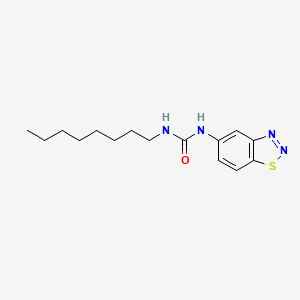
(E)-1-(2-Bromo-4,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2-Bromo-4,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This particular compound features bromine and methoxy groups, which can significantly influence its chemical behavior and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Bromo-4,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone.
-
Starting Materials
- 2-Bromo-4,5-dimethoxybenzaldehyde
- 3-Methoxyacetophenone
-
Reaction Conditions
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
The reaction proceeds by mixing the aldehyde and ketone in the presence of the base, leading to the formation of the chalcone through the elimination of water.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Techniques such as recrystallization or column chromatography to obtain the pure product.
Quality Control: Analytical methods like HPLC or NMR to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles in polar solvents.
Major Products
Oxidation: Quinones or phenolic compounds.
Reduction: Alcohols.
Substitution: Derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(2-Bromo-4,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-2-propen-1-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound has been studied for its potential biological activities, including:
Antimicrobial: Exhibiting activity against various bacterial and fungal strains.
Antioxidant: Scavenging free radicals and protecting cells from oxidative stress.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties, such as:
Anti-inflammatory: Reducing inflammation in various models.
Anticancer: Inhibiting the growth of cancer cells through various mechanisms.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-1-(2-Bromo-4,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-2-propen-1-one involves its interaction with cellular targets. The compound can:
Inhibit Enzymes: By binding to the active sites and preventing substrate access.
Modulate Signaling Pathways: Affecting pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound without the bromine and methoxy groups.
Flavonoids: Structurally related compounds with similar biological activities.
Curcumin: A well-known chalcone derivative with extensive research on its therapeutic properties.
Uniqueness
(E)-1-(2-Bromo-4,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-2-propen-1-one is unique due to the presence of bromine and multiple methoxy groups, which can enhance its reactivity and biological activity compared to simpler chalcones.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C18H17BrO4 |
|---|---|
Molecular Weight |
377.2 g/mol |
IUPAC Name |
(E)-1-(2-bromo-4,5-dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H17BrO4/c1-21-13-6-4-5-12(9-13)7-8-16(20)14-10-17(22-2)18(23-3)11-15(14)19/h4-11H,1-3H3/b8-7+ |
InChI Key |
PMQOMLSLAWMIEU-BQYQJAHWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C2=CC(=C(C=C2Br)OC)OC |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=CC(=C(C=C2Br)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Propoxyphenyl)-3-(4-{[3-(trifluoromethyl)phenyl]amino}piperidin-1-yl)pyrrolidine-2,5-dione](/img/structure/B11053610.png)
![Methyl 4-[(3-cyclohexylpropanoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydrofuran-3-carboxylate](/img/structure/B11053616.png)
![N'-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetyl]-4-methylbenzohydrazide](/img/structure/B11053621.png)
![3-(4-chloro-2-fluorophenyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11053627.png)
![3-(2,4-dichlorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11053638.png)
![5-[(4-Methoxyphenyl)methyl]-4-(pyridin-3-yl)-1,2,4-triazole-3-thiol](/img/structure/B11053641.png)
![1,7-bis(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11053642.png)
![4-(2-oxopyrrolidin-1-yl)-N-[2-(phenylacetyl)phenyl]benzenesulfonamide](/img/structure/B11053648.png)
![6-(2,4-Difluorophenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11053654.png)

![2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}ethyl 2-methylpropanoate](/img/structure/B11053662.png)
![1-(4-Chlorophenyl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione](/img/structure/B11053669.png)
![methyl 3-(4-chlorophenyl)-3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11053679.png)
![(1S,2S,5R)-2-[5-(thiophen-2-yl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11053686.png)
